3-(Thiophen-3-yl)-L-alanylglycine
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Overview
Description
3-(Thiophen-3-yl)-L-alanylglycine is a compound that features a thiophene ring attached to an L-alanylglycine moiety Thiophene is a sulfur-containing heterocycle known for its stability and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)-L-alanylglycine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis.
Attachment of the L-Alanylglycine Moiety: This step involves coupling the thiophene ring with L-alanylglycine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would include:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorosulfonic acid (HSO₃Cl) are used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
3-(Thiophen-3-yl)-L-alanylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in peptide-based drug design and delivery.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of organic semiconductors and optoelectronic materials
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)-L-alanylglycine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Thiophene-3-carboxamide: Similar structure but with an amide group instead of the alanylglycine moiety.
Uniqueness
3-(Thiophen-3-yl)-L-alanylglycine is unique due to the presence of both a thiophene ring and an L-alanylglycine moiety, which imparts distinct chemical and biological properties. Its dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
918957-57-0 |
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Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-thiophen-3-ylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H12N2O3S/c10-7(3-6-1-2-15-5-6)9(14)11-4-8(12)13/h1-2,5,7H,3-4,10H2,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI Key |
YBYLBYGPVIQYOJ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CSC=C1C[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CSC=C1CC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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